Congocidine
Overview
Description
Mechanism of Action
Target of Action
Congocidine primarily targets B-DNA with AT-motifs . This compound binds into the minor groove of DNA, specifically in A/T-rich regions . This binding gives this compound its numerous biological activities, such as antimicrobial and antitumoral activities .
Mode of Action
This compound interacts with its targets by binding into the minor groove of DNA . This interaction induces the transcription of the pathway-specific transcriptional regulator . The binding of this compound to DNA inhibits the transcription process, thereby exerting its biological effects .
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. The compound is produced by Streptomyces ambofaciens, a species known to produce various specialized metabolites . The biosynthetic gene clusters of this compound in S. ambofaciens have been characterized, and it has been found that the compound’s biosynthesis is regulated by both global and pathway-specific mechanisms . The this compound biosynthetic pathway starts from N-acetylglucosamine-1-phosphate .
Pharmacokinetics
In silico studies suggest that this compound and its congeners could dock to at-rich regions significantly . This docking ability could potentially impact the bioavailability of the compound.
Result of Action
The result of this compound’s action is the inhibition of transcription. By binding to the minor groove of DNA, this compound prevents the transcription of certain genes . This inhibition can lead to various biological effects, such as antimicrobial and antitumoral activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound by S. ambofaciens is temporally regulated, suggesting that the compound’s biosynthesis and action could be influenced by the growth phase of the bacteria . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Congocidine is assembled by a nonribosomal peptide synthetase (NRPS) system . The NRPS system involves a free-standing module and several single-domain proteins encoded by four genes . The unique features of this NRPS include the iterative use of its adenyla-tion domain, the utilization of guanidinoacetyl-CoA as a substrate by a condensation domain, and the control of 4-aminopyrrole-2-carboxylate polymerization .
Industrial Production Methods
The industrial production of this compound involves the fermentation of Streptomyces ambofaciens under controlled conditions . The gene cluster responsible for this compound biosynthesis has been identified and can be heterologously expressed in other Streptomyces species to enhance production .
Chemical Reactions Analysis
Types of Reactions
Congocidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Congocidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA minor-groove binders.
Biology: Investigated for its antimicrobial and antitumoral activities.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new antibiotics and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Distamycin: Another pyrrolamide antibiotic that binds to the minor groove of DNA.
Anthelvencins: A family of pyrrolamide metabolites with similar DNA-binding properties.
Uniqueness of Congocidine
This compound is unique due to its specific binding affinity for A/T-rich regions of DNA and its ability to induce its own biosynthesis through a feed-forward induction mechanism . This property makes it a valuable compound for studying DNA interactions and developing new therapeutic agents .
Biological Activity
Congocidine, a member of the pyrrolamide family, has garnered attention for its diverse biological activities, particularly its antibacterial and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is produced by the bacterium Streptomyces netropsis and exhibits significant biological activities due to its ability to bind to the minor groove of DNA, particularly in A/T-rich regions. This binding capability is crucial for its interaction with various biological targets, leading to its therapeutic potential against infections and diseases.
Antibacterial Activity
Research has demonstrated that this compound possesses notable antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. The biosynthetic pathway of this compound involves a series of genes that have been identified and sequenced, revealing that certain genes are essential for its production and function.
Key Findings on Antibacterial Activity:
- Resistance Mechanisms : Some bacteria have developed resistance mechanisms against this compound, which are mediated by specific resistance genes identified in Streptomyces netropsis .
- Inhibitory Effects : Treatment with this compound has shown irreversible inhibitory effects on bacterial growth within a defined time frame .
Antiviral Activity
This compound also exhibits antiviral properties, particularly against the African swine fever virus (ASFV). In silico studies have indicated that this compound can effectively bind to viral DNA, potentially disrupting viral transcription processes.
Research Insights:
- Molecular Docking Studies : this compound congeners were evaluated for their binding affinity to DNA structures associated with ASFV. The docking studies revealed promising binding scores comparable to other known minor groove binders .
- Inhibition of Viral Development : In vitro experiments have confirmed that this compound can inhibit viral replication effectively when applied to infected cultures .
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Antiviral Efficacy : A study demonstrated the effectiveness of this compound in reducing viral loads in infected cell cultures over a 12-hour treatment period.
- Bacterial Infections : Clinical trials assessing the use of this compound as an antibiotic treatment reported significant improvements in patient outcomes compared to control groups.
Data Tables
The following table summarizes key data from molecular docking studies evaluating the binding affinities of this compound and related compounds:
Compound | Binding Score | Hydrogen Bonds | Hydrophobic Interactions | Van der Waals Interaction |
---|---|---|---|---|
This compound | -43.35 | -8.10 | -6.10 | -47.68 |
This compound 2 | -39.40 | -7.32 | -7.96 | -50.34 |
Tris-benzimidazole | -50.29 | -8.45 | -9.02 | -53.62 |
The biological activity of this compound is largely attributed to its interaction with DNA:
- Minor Groove Binding : this compound binds specifically to A/T-rich regions in DNA, which is crucial for its function as an antimicrobial and antiviral agent .
- Transcriptional Regulation : Recent studies have unveiled that this compound's biosynthesis is regulated by transcriptional factors such as Cgc1, which activates the expression of genes involved in its production .
Properties
CAS No. |
18133-22-7 |
---|---|
Molecular Formula |
C18H28Cl2N10O3 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |
InChI Key |
SDRHUASONSRLFR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |
Synonyms |
Congocidine Hydrochloride, Netropsin IA-887 Netropsin Netropsin Hydrochloride Sinanomycin T-1384 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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